2-(Benzenesulfonyl)-4,6-dibromoaniline

Description

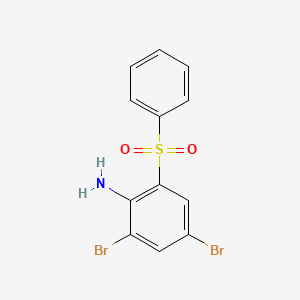

2-(Benzenesulfonyl)-4,6-dibromoaniline is a halogenated aromatic amine derivative characterized by a benzenesulfonyl group at the 2-position and bromine atoms at the 4- and 6-positions of the aniline ring. Its molecular formula is C₁₂H₉Br₂NO₂S, with a calculated molecular weight of 409.08 g/mol. The benzenesulfonyl group (C₆H₅SO₂–) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No. |

84483-21-6 |

|---|---|

Molecular Formula |

C12H9Br2NO2S |

Molecular Weight |

391.08 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-4,6-dibromoaniline |

InChI |

InChI=1S/C12H9Br2NO2S/c13-8-6-10(14)12(15)11(7-8)18(16,17)9-4-2-1-3-5-9/h1-7H,15H2 |

InChI Key |

FHZPIYJFQMKHJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=C2)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-4,6-dibromoaniline typically involves the sulfonylation of 4,6-dibromoaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Benzenesulfonyl)-4,6-dibromoaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-4,6-dibromoaniline undergoes various types of chemical reactions, including:

Electrophilic Substitution: The presence of the benzenesulfonyl group makes the compound susceptible to electrophilic substitution reactions, particularly at the ortho and para positions relative to the sulfonyl group.

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.

Nucleophilic Substitution: Products include substituted anilines where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzenesulfonyl)-4,6-dibromoaniline has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals due to its unique structural features.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-4,6-dibromoaniline involves its interaction with various molecular targets. The benzenesulfonyl group can participate in electrophilic and nucleophilic reactions, while the bromine atoms can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-4,6-dinitro-aniline (BrC₆H₂(NO₂)₂NH₂)

- Substituents : Bromine at position 2 and nitro groups at positions 4 and 6, compared to the benzenesulfonyl and bromine substituents in the target compound.

- Molecular Weight : 262.03 g/mol (vs. 409.08 g/mol for the target), reflecting the absence of the heavy benzenesulfonyl group.

- Solubility : Soluble in hot alcohol and acetone, whereas the target’s benzenesulfonyl group may enhance solubility in polar aprotic solvents (e.g., dimethyl sulfoxide).

- Reactivity : The nitro groups in 2-bromo-4,6-dinitro-aniline are stronger electron-withdrawing groups than the sulfonyl group, making it more reactive in reduction or nucleophilic substitution reactions.

- Thermal Stability : Sublimes at 154°C, suggesting lower thermal stability compared to the target compound, which likely has a higher decomposition temperature due to its bulkier substituents .

2,4-Dibromoaniline (C₆H₅Br₂NH₂)

- Substituents : Bromine atoms at positions 2 and 4, lacking the benzenesulfonyl group.

- Molecular Weight : 250.92 g/mol (vs. 409.08 g/mol for the target).

- Acidity : The absence of the electron-withdrawing sulfonyl group results in a less acidic amine (–NH₂) group compared to the target compound.

- Applications : Commonly used as an intermediate in agrochemicals, whereas the target’s sulfonyl group may expand its utility in pharmaceuticals or polymer chemistry .

2,5-Dibromobenzoic Acid (C₇H₄Br₂O₂)

- Functional Groups : Carboxylic acid (–COOH) at position 2 and bromine at positions 2 and 5, contrasting with the aniline and sulfonyl groups in the target.

- Reactivity : The carboxylic acid group enables participation in esterification or amidation reactions, while the target’s sulfonyl group may favor sulfonamide formation or hydrolysis under basic conditions.

- Solubility : Likely soluble in aqueous bases due to the –COOH group, whereas the target’s solubility is dominated by organic solvents .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Solubility Profile |

|---|---|---|---|---|---|

| 2-(Benzenesulfonyl)-4,6-dibromoaniline | C₁₂H₉Br₂NO₂S | 409.08 | Not reported | –SO₂C₆H₅, –Br (4,6), –NH₂ | Polar aprotic solvents |

| 2-Bromo-4,6-dinitro-aniline | C₆H₄BrN₃O₄ | 262.03 | 154 (sublimes) | –Br, –NO₂ (4,6), –NH₂ | Hot alcohol, hot acetone |

| 2,4-Dibromoaniline | C₆H₅Br₂N | 250.92 | ~60–65 (estimated) | –Br (2,4), –NH₂ | Organic solvents (e.g., ether) |

| 2,5-Dibromobenzoic Acid | C₇H₄Br₂O₂ | 279.92 | ~150–155 | –Br (2,5), –COOH | Aqueous bases, ethanol |

Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., –SO₂C₆H₅, –NO₂) decrease electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, the benzenesulfonyl group in the target compound may deactivate the ring more uniformly than nitro groups . Bromine’s steric bulk and moderate electron-withdrawing nature influence regioselectivity in further functionalization.

Stability and Reactivity: The benzenesulfonyl group enhances hydrolytic stability under acidic conditions but may undergo cleavage in strong bases, unlike nitro-substituted analogs .

Synthetic Challenges: Introducing multiple bulky substituents (e.g., benzenesulfonyl and bromine) requires precise control to avoid side reactions, as seen in analogous aminopyrimidine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.